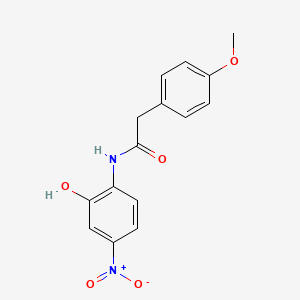
N-(2-hydroxy-4-nitrophenyl)-2-phenylacetamide
Vue d'ensemble
Description
NHPA is a yellow crystalline powder that belongs to the class of organic compounds known as phenylacetamides. It is synthesized by reacting 2-phenylacetic acid with 2-nitrophenol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydroxylamine to yield NHPA.
Mécanisme D'action
The mechanism of action of NHPA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In bacteria, NHPA has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA. In cancer cells, NHPA has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In plants, NHPA has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NHPA vary depending on the target organism and the concentration used. In bacteria, NHPA has been shown to inhibit cell growth and induce cell death. In cancer cells, NHPA has been shown to inhibit cell proliferation and induce apoptosis. In plants, NHPA has been shown to inhibit photosynthesis and reduce plant growth. In animal studies, NHPA has been shown to exhibit low toxicity and no significant adverse effects on organ function or behavior.
Avantages Et Limitations Des Expériences En Laboratoire
NHPA has several advantages as a research tool, including its high purity, stability, and ease of synthesis. It can be easily modified to produce analogs with different properties, making it a versatile scaffold for drug discovery. However, NHPA also has some limitations, including its low solubility in water and its potential toxicity to non-target organisms. Careful handling and disposal of NHPA are necessary to minimize environmental contamination and health risks.
Orientations Futures
There are several future directions for research on NHPA, including the development of new drug candidates for the treatment of bacterial infections, inflammatory diseases, and cancer. The synthesis of novel analogs with improved potency and selectivity is also an area of interest. In agriculture, the development of NHPA-based herbicides and insecticides with reduced environmental impact is a priority. Further studies on the environmental fate and toxicity of NHPA are necessary to assess its potential risks and benefits.
Applications De Recherche Scientifique
NHPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, NHPA has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. It has been investigated as a potential drug candidate for the treatment of bacterial infections, inflammatory diseases, and cancer. In agriculture, NHPA has been tested as a herbicide and insecticide due to its ability to inhibit the growth of certain plant species and pests. In environmental science, NHPA has been studied as a potential pollutant due to its persistence in soil and water.
Propriétés
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13-9-11(16(19)20)6-7-12(13)15-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZLVXULIIZGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[4-(1H-benzimidazol-1-yl)butoxy]phenyl}(phenyl)methanone hydrochloride](/img/structure/B4163636.png)
![3,4-dichloro-N-({4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4163642.png)
![ethyl 6'-amino-1-ethyl-3'-methyl-5-nitro-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4163649.png)
![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B4163658.png)
![3-(acetylamino)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4163659.png)
![N'-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163673.png)

![2-methoxy-N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4163684.png)
![methyl 4-(2-bromo-4,5-dimethoxyphenyl)-7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163687.png)

![2-bromo-N-(1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163693.png)
![ethyl 4-[2-(cyclopentyloxy)phenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4163694.png)
![ethyl 4-[4-(2-furoylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B4163697.png)
![N-(3-{[benzyl(methyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4163714.png)